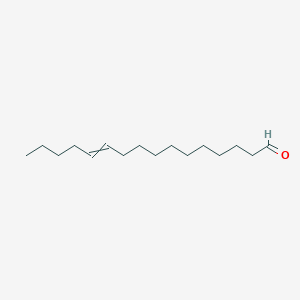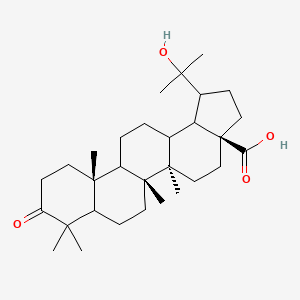
1-(2-Chloroacetamido)cycloheptane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroacetamido)cycloheptane-1-carboxamide is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloroacetamido group and a carboxamide group attached to a cycloheptane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-(2-Chloroacetamido)cycloheptane-1-carboxamide typically involves the following steps:
Formation of Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including the intramolecular cyclization of linear precursors or the ring expansion of smaller cycloalkanes.
Introduction of Chloroacetamido Group: The chloroacetamido group can be introduced by reacting cycloheptane with chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with ammonia or an amine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
1-(2-Chloroacetamido)cycloheptane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
科学的研究の応用
1-(2-Chloroacetamido)cycloheptane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Chloroacetamido)cycloheptane-1-carboxamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
類似化合物との比較
1-(2-Chloroacetamido)cycloheptane-1-carboxamide can be compared with other similar compounds, such as:
Cyclohexane Derivatives: Compounds like 1-(2-Chloroacetamido)cyclohexane-1-carboxamide have a similar structure but with a six-membered ring instead of a seven-membered ring.
Cyclooctane Derivatives: Compounds like 1-(2-Chloroacetamido)cyclooctane-1-carboxamide have an eight-membered ring.
Other Cycloalkane Derivatives: Various cycloalkane derivatives with different ring sizes and substituents can be compared based on their chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring size and the presence of both chloroacetamido and carboxamide groups, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C10H17ClN2O2 |
|---|---|
分子量 |
232.71 g/mol |
IUPAC名 |
1-[(2-chloroacetyl)amino]cycloheptane-1-carboxamide |
InChI |
InChI=1S/C10H17ClN2O2/c11-7-8(14)13-10(9(12)15)5-3-1-2-4-6-10/h1-7H2,(H2,12,15)(H,13,14) |
InChIキー |
FGUWWYJGORECTC-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)(C(=O)N)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


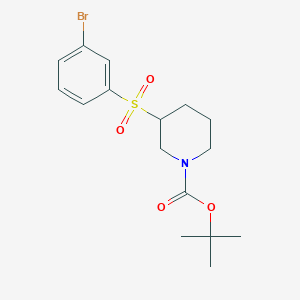
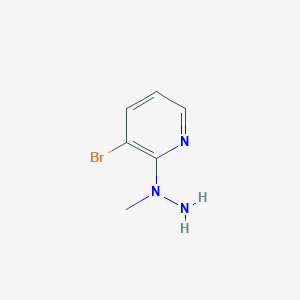
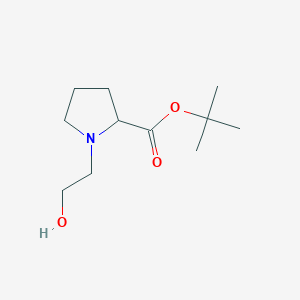
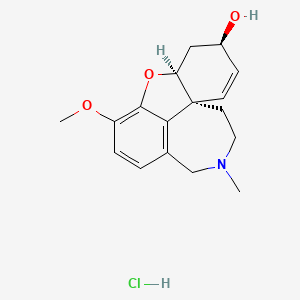
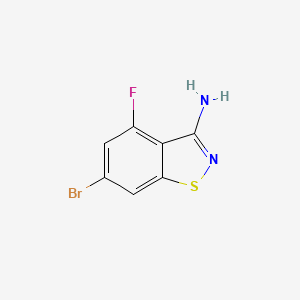
![[4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12440242.png)
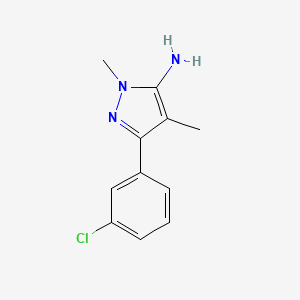
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12440246.png)

![5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one](/img/structure/B12440253.png)
